Home > Products > Building Blocks P5753 > 2-Methyl-7,8-dihydroquinazolin-5(6H)-one
2-Methyl-7,8-dihydroquinazolin-5(6H)-one - 21599-29-1

2-Methyl-7,8-dihydroquinazolin-5(6H)-one

Catalog Number: EVT-1624998
CAS Number: 21599-29-1
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methylthio-7,8-dihydroquinazolin-5(6H)-one amidinohydrazone hydrochloride

  • Compound Description: This compound is a hydrochloride salt of a 2-methylthio-7,8-dihydroquinazolin-5(6H)-one derivative containing an amidinohydrazone substituent at the 3-position. The paper focuses on its structural analysis by X-ray crystallography, comparing it to a related pyrimidine derivative to understand differences in their chemical properties. []
  • Relevance: This compound is structurally related to 2-Methyl-7,8-dihydroquinazolin-5(6H)-one through the shared core structure of 7,8-dihydroquinazolin-5(6H)-one. They differ in the substituents at the 2-position (methylthio vs. methyl) and the presence of the amidinohydrazone group in the related compound. []

4-Hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one

  • Compound Description: This compound is a quinolinone derivative synthesized using a microwave-assisted method with a proline catalyst. The research highlights a new one-step protocol for its synthesis from cyclohexane-1,3-dione, achieving a 98% yield. []

5-Acetylpyrimidines

  • Compound Description: This class of compounds features a pyrimidine ring substituted with an acetyl group at the 5-position. The research describes their synthesis from open-chain and cyclic 2-dimethylaminomethylene-1,3-diones reacting with amidines. []
  • Relevance: While not directly analogous in structure, 5-acetylpyrimidines are discussed alongside the synthesis of 2-Methyl-7,8-dihydroquinazolin-5(6H)-one as they share a common starting material (2-dimethylaminomethylene-1,3-diones) and reaction pathway with guanidine leading to the target compound. []

7,8-Dihydroindolizin-5(6H)-ones

  • Compound Description: This class of compounds features an indolizine core with a saturated six-membered ring. The research focuses on a copper-catalyzed annulation reaction between O-acyl oximes and cyclic 1,3-diones for their synthesis. []

(E)-4-Styryl-7,8-dihydroquinazolin-5(6H)-ones

  • Compound Description: This class of compounds features a 7,8-dihydroquinazolin-5(6H)-one core with a styryl group at the 4-position. The research investigates their potential as Serotonin reuptake transporter (SERT) inhibitors and antidepressants through molecular docking and in silico ADME prediction studies. []
  • Relevance: These compounds are structurally similar to 2-Methyl-7,8-dihydroquinazolin-5(6H)-one, sharing the core 7,8-dihydroquinazolin-5(6H)-one structure. They differ in the substituent at the 4-position (styryl group vs. hydrogen) and potentially at other positions on the aromatic ring. []

5-((E)-Styryl)pyrimidine[4,5-d]pyrimidine-2,4(1H,3H)-diones

  • Compound Description: This class of compounds features a pyrimidine[4,5-d]pyrimidine-2,4(1H,3H)-dione core with a styryl group at the 5-position. Similar to (E)-4-Styryl-7,8-dihydroquinazolin-5(6H)-ones, these compounds were also investigated for their potential as SERT inhibitors and antidepressants. []
  • Relevance: Although structurally distinct from 2-Methyl-7,8-dihydroquinazolin-5(6H)-one, this class of compounds is studied alongside the (E)-4-Styryl-7,8-dihydroquinazolin-5(6H)-ones for their potential as SERT inhibitors and antidepressants, highlighting a shared research interest in these compound classes for similar biological activities. []

4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one

  • Compound Description: This compound is a chromene derivative characterized by X-ray crystallography. The research highlights its structural features, including the conformation of the chromene unit and intermolecular interactions. []

3-(Benzoylamino)-7,8-dihydro-2H-1-benzopyran-2,5(6H)-diones

  • Compound Description: This class of compounds features a benzopyran core structure with a benzoylamino substituent at the 3-position and a cyclic diketone moiety. The research investigates their synthesis and potential biological activities, including local anesthetic and platelet antiaggregating effects. []

7-Aryl-7,8-dihydropyrido[4,3-c]pyridazin-5(6H)-ones

  • Compound Description: This class of compounds features a pyrido[4,3-c]pyridazine core structure with an aryl group at the 7-position. The research highlights a novel synthetic route for this class using a Cu(OTf)2-catalyzed Mannich-type reaction and intramolecular ring closure under microwave heating. []
  • Relevance: While not directly analogous in structure, 7-aryl-7,8-dihydropyrido[4,3-c]pyridazin-5(6H)-ones are relevant to 2-Methyl-7,8-dihydroquinazolin-5(6H)-one due to the shared synthetic approach utilizing a cyclic diketone and a nitrogen-containing heterocycle as starting materials. []

2-Amino-7-[4-fluoro-2-(3-pyridyl)phenyl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one oxime

  • Compound Description: This compound is a quinazolinone derivative containing an oxime group and a substituted phenyl ring at the 7-position. The research focuses on its chiral resolution and the pharmacological characterization of its enantiomers as Hsp90 inhibitors for potential cancer therapy. []
  • Relevance: This compound is structurally related to 2-Methyl-7,8-dihydroquinazolin-5(6H)-one through the shared core structure of 7,8-dihydroquinazolin-5(6H)-one. They differ in the substituents at the 2-, 4-, and 7-positions and the presence of the oxime group in the related compound. []

4-Aryl-3,7,7-trimethyl-1-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinolin-5(6H)-ones

  • Compound Description: This class of compounds features a pyrazolo[3,4-b]quinoline core structure with various substituents. The research highlights an efficient three-component synthesis of these derivatives using sodium 1-dodecanesulfonate in an aqueous medium. []
  • Compound Description: This compound is a chromene derivative characterized by X-ray crystallography. The research focuses on its structural analysis, describing the conformation of the chromene unit, the orientation of substituents, and intermolecular interactions. []

4-(4-Methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one

  • Compound Description: This compound is another chromene derivative with a methoxyphenyl group, characterized by X-ray crystallography. The study details its structural features, including the conformation of the chromene unit, substituent orientation, and intermolecular interactions. []

7-Aryl-7,8-dihydropyrido[4,3-c]pyridazin-5(6H)-one

  • Compound Description: This class of compounds features a pyrido[4,3-c]pyridazine core structure with an aryl group at the 7-position. The research highlights its synthesis involving a one-step Mannich-type reaction and intramolecular ring closure, focusing on the use of a Cu(OTf)2 catalyst and microwave heating. []
  • Relevance: Although structurally distinct from 2-Methyl-7,8-dihydroquinazolin-5(6H)-one, this compound class is relevant due to the shared interest in exploring novel heterocyclic scaffolds for potential applications in medicinal chemistry. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one

  • Compound Description: This compound, designated as AMG 337, is a potent and selective MET inhibitor. The research emphasizes its discovery, characterization, and preclinical evaluation as a potential anticancer agent. []

2-Hydroxy-7,8-dihydroquinolin-5(6H)-ones

  • Compound Description: This class of compounds features a quinolinone core structure with a hydroxyl group at the 2-position. The research describes an efficient synthesis of these derivatives from Morita-Baylis-Hillman adduct acetates, cyclohexane-1,3-diones, and ammonium acetate under solvent-free conditions. [, ]

7,8-Dihydroquinoline-2,5(1H,6H)-diones

  • Compound Description: This class of compounds features a quinoline core structure with two carbonyl groups. The research focuses on their synthesis from Morita-Baylis-Hillman adduct acetates, cyclohexane-1,3-diones, and primary amines under solvent-free conditions. [, ]

3,4-Dihydro-2H-pyridazino[4,5-b]-1,4-thiazin-8(7H)-one

  • Compound Description: This compound is a novel fused ring system comprising a 1,4-thiazine ring and a 3(2H)-pyridazinone ring. The research describes its synthesis through intramolecular cyclization of 4-chloro-5-(2-chloroethylamino)-2-methyl-3(2H)-pyridazinone with sodium sulfide. []
  • Relevance: While structurally distinct from 2-Methyl-7,8-dihydroquinazolin-5(6H)-one, the study of this novel fused ring system highlights the ongoing research in developing new heterocyclic compounds with potential biological activities. []
  • Compound Description: This class of compounds features an imidazo[2,1-b][1,3]benzothiazole core with a substituent at the 2-position. The research investigates their synthesis and antiviral activity against the influenza A virus. []
  • Relevance: Although structurally distinct from 2-Methyl-7,8-dihydroquinazolin-5(6H)-one, this study is relevant due to the shared research interest in exploring novel heterocyclic compounds for potential applications in medicinal chemistry, particularly as antiviral agents. []

4-Phenyl-1,3,4,4H-thiadiazin-5(6H)-one

  • Compound Description: This compound is a thiadiazine derivative synthesized by reacting methyl carboxylatomethyl-N-anilinothioformimidate with triethylamine in methanol. The research focuses on its synthesis and structural characterization using X-ray analysis. []
  • Relevance: While structurally distinct from 2-Methyl-7,8-dihydroquinazolin-5(6H)-one, this compound highlights the diversity of heterocyclic compounds containing a six-membered ring with two nitrogen atoms and a ketone group. []

Pyrrolo[1′,2′:1,2][1,4]diazepin[7,6-b]indol-5(6H)-one derivatives

  • Compound Description: This class of compounds features a pyrrolo[1′,2′:1,2][1,4]diazepin[7,6-b]indol-5(6H)-one core. The research focuses on the design and synthesis of two cytotoxic derivatives of this novel nucleus. []
  • Relevance: Although structurally distinct from 2-Methyl-7,8-dihydroquinazolin-5(6H)-one, this study emphasizes the ongoing research in exploring novel heterocyclic compounds with potential applications in medicinal chemistry, particularly as anticancer agents. []
  • Compound Description: This compound is a lactam synthesized using an intramolecular Schmidt reaction. The research highlights a novel synthetic route for this compound involving the formation of an N-substituted lactam. []
  • Relevance: While structurally distinct from 2-Methyl-7,8-dihydroquinazolin-5(6H)-one, this compound highlights the diversity of heterocyclic compounds containing a six-membered ring with a nitrogen atom and a ketone group. []

7,8-Dihydrothieno[3′,2′:4,5]pyrrolo[1,2-a]pyrazin-5(6H)-ones

  • Compound Description: This class of compounds features a thieno[3′,2′:4,5]pyrrolo[1,2-a]pyrazine core. The research describes an efficient synthesis of these novel heterocyclic structures using a modified four-component Ugi reaction. []
  • Relevance: Although structurally distinct from 2-Methyl-7,8-dihydroquinazolin-5(6H)-one, this study highlights the ongoing research in exploring novel heterocyclic compounds with potential applications in medicinal chemistry. []
  • Compound Description: This class of compounds features an imidazo[2,1-c][1,2,4]triazine core. The research focuses on the synthesis of new derivatives through cyclocondensation of 1-aryl-2-hydrazinoimidazolines with pyruvic acid. []
  • Relevance: While structurally distinct from 2-Methyl-7,8-dihydroquinazolin-5(6H)-one, this compound class showcases the diversity of heterocyclic compounds containing a six-membered ring with multiple nitrogen atoms and a ketone group. []

11-Methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione Derivatives

  • Compound Description: This class of compounds features a chromeno[2,3-b]quinoline core with a variety of substituents. The research focuses on their synthesis using a sequence involving Knoevenagel condensation, reaction with 1,3-cyclohexanedione, and Friedlander reaction. []
  • Relevance: While structurally distinct from 2-Methyl-7,8-dihydroquinazolin-5(6H)-one, this compound class showcases the diversity of heterocyclic compounds containing a quinoline moiety and highlights a multistep synthetic approach using common building blocks. []
  • Compound Description: This class of compounds features a thiazolo[3,2-d][1,4]benzoxazepine core. The research describes the synthesis of these novel heterocyclic compounds through a multistep sequence involving condensation, acylation, and cyclization reactions. []
  • Relevance: Although structurally distinct from 2-Methyl-7,8-dihydroquinazolin-5(6H)-one, this compound class highlights the ongoing research in exploring novel heterocyclic compounds with potential applications in medicinal chemistry. []

4-(4,7,7-Trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine derivatives

  • Compound Description: This class of compounds features a benzo[b]pyrimido[5,4-e][1,4]thiazine core with a morpholine substituent. The research describes their synthesis via cyclocondensation and subsequent modification reactions. []
  • Relevance: Although structurally distinct from 2-Methyl-7,8-dihydroquinazolin-5(6H)-one, this compound class showcases the diversity of heterocyclic compounds containing fused ring systems and highlights the versatility of synthetic approaches for introducing various substituents. []

5-Hydroxy-2-methyl-4-(alkylamino)-2H-pyran-3(6H)-ones

  • Compound Description: This class of compounds, derived from sugars, features a pyran ring with hydroxyl and alkylamino substituents. The research highlights their formation under Maillard reaction conditions, specifically from the reaction of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one with primary amines. []
  • Relevance: While structurally distinct from 2-Methyl-7,8-dihydroquinazolin-5(6H)-one, this compound class showcases the diversity of heterocyclic compounds containing a six-membered ring with an oxygen atom and a ketone group. It also highlights the relevance of such structures in food chemistry and the Maillard reaction. []

2-[Piperidinyl]methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one

  • Compound Description: This compound is an imidazo[1,2-c]quinazoline derivative containing a piperidinylmethyl substituent. The research investigates its potential uses as an analgesic, anti-allergic agent, and histamine H1 receptor antagonist. []
  • Relevance: This compound is structurally related to 2-Methyl-7,8-dihydroquinazolin-5(6H)-one through the shared core structure of 7,8-dihydroquinazolin-5(6H)-one. They differ in the substituents at the 2-position and the presence of an imidazole ring fused to the quinazoline core in the related compound. []

2-(4-Chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e][1,3]oxazolo[3,2-a]pyridin-9-ium perchlorate

  • Compound Description: This compound is a cyclopenta[e][1,3]oxazolo[3,2-a]pyridine derivative characterized by X-ray crystallography. The research focuses on its synthesis and structural analysis, highlighting the aromatic nature of the bicyclic system and its conjugation with the benzene ring. []
  • Relevance: While structurally distinct from 2-Methyl-7,8-dihydroquinazolin-5(6H)-one, this compound showcases the diversity of heterocyclic compounds containing fused ring systems. []

2-tert-Butyl-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine

  • Compound Description: This compound is a cyclopenta[e]pyrazolo[1,5-a]pyrimidine derivative characterized by X-ray crystallography. The research focuses on its molecular structure and supramolecular aggregation, comparing its features to analogous 2-arylpyrazolo[1,5-a]pyrimidines. []
  • Relevance: While structurally distinct from 2-Methyl-7,8-dihydroquinazolin-5(6H)-one, this compound showcases the diversity of heterocyclic compounds containing fused ring systems. The study highlights the impact of substituents on molecular conformation and intermolecular interactions. []

3-Methyl-1,4-diphenyl-7,8-dihydro-1H-furo[3,4-e]pyrazolo[3,4-b]pyridin-5(4H)-ones

  • Compound Description: This class of compounds features a furo[3,4-e]pyrazolo[3,4-b]pyridine core with various substituents. The research focuses on their synthesis using a one-pot, four-component reaction catalyzed by alum in an environmentally friendly medium. []
  • Relevance: Although structurally distinct from 2-Methyl-7,8-dihydroquinazolin-5(6H)-one, this study highlights the ongoing research in developing efficient and environmentally friendly synthetic methodologies for novel heterocyclic compounds. []

8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile

  • Compound Description: This compound, designated as 7x, is a potent multikinase inhibitor, particularly against CDK4/CYCLIN D1 and ARK5. The research describes its synthesis, structure-activity relationship, kinase inhibitory profile, in vitro cytotoxicity, and in vivo antitumor activity. []
  • Relevance: While structurally distinct from 2-Methyl-7,8-dihydroquinazolin-5(6H)-one, this study highlights the ongoing research in developing novel heterocyclic compounds as multikinase inhibitors for cancer therapy. []

3-R-2,8-Dioxo-7,8-dihydro-2H-pyrrolo[1,2-a][1,2,4]triazino[2,3-c]quinazoline-5a(6H)carboxylic acids

  • Compound Description: This class of compounds features a pyrrolo[1,2-a][1,2,4]triazino[2,3-c]quinazoline core with a carboxylic acid group. The research focuses on their synthesis and evaluation as potential anti-inflammatory agents. The study employs computer-aided drug design, molecular docking, and in vivo experiments to investigate their structure-activity relationship and mechanism of action. []
  • Relevance: These compounds are structurally related to 2-Methyl-7,8-dihydroquinazolin-5(6H)-one through the shared quinazoline moiety. They differ in the presence of a pyrrolo[1,2-a][1,2,4]triazine ring system fused to the quinazoline core and the carboxylic acid group in the related compounds. The research highlights the potential of modifying the quinazoline scaffold for developing compounds with therapeutic potential in inflammatory diseases. []

Methyl 7,8-diacetoxy-11-oxo-5-(2-oxopyrrolidin-1-yl)-7,9-epoxycyclopenta[4,5]pyrido[1,2-a]quinoline-10-carboxylate sesquihydrate

  • Compound Description: This complex polycyclic compound is the product of an acid-catalyzed Wagner-Meerwein skeletal rearrangement. The research focuses on its structural characterization using X-ray crystallography, highlighting the intricate network of hydrogen bonds and intermolecular interactions. []
  • Relevance: Although structurally distinct from 2-Methyl-7,8-dihydroquinazolin-5(6H)-one, this compound showcases the complexity achievable in heterocyclic chemistry and the importance of structural analysis in understanding molecular properties. []
  • Compound Description: These compounds are potent and selective glutamate GluR5 agonists. The research describes their design, synthesis, pharmacological characterization, and structural analysis using X-ray crystallography and computational modeling. The study highlights their potential as tools for investigating GluR5-mediated processes and their therapeutic potential in neurological disorders. []
  • Relevance: Although structurally distinct from 2-Methyl-7,8-dihydroquinazolin-5(6H)-one, this research showcases the importance of structure-activity relationships in drug discovery and highlights the ongoing pursuit of novel heterocyclic compounds for targeting specific biological pathways. []

6-Methyl-3-aryl-7,8-dihydro-6H-9-oxa-1,2,3a,4,6-pentaaza-cyclopenta[a]naphthalen-5-amine compounds

  • Compound Description: This class of compounds is characterized by a unique 9-oxa-1,2,3a,4,6-pentaaza-cyclopenta[a]naphthalene core. The research highlights their discovery as potent Pim kinase inhibitors with significant activity in tumor cell lines. []
  • Relevance: Although structurally distinct from 2-Methyl-7,8-dihydroquinazolin-5(6H)-one, this study highlights the ongoing search for novel heterocyclic scaffolds in medicinal chemistry, particularly in the field of oncology and kinase inhibition. []

3-Benzyl-4H-1,2,4-triazole-5-thiol and thiazolo[3,2-b][1,2,4]triazole-5(6H)-one heterocycles

  • Compound Description: This research focuses on the synthesis and characterization of a series of 3-benzyl-4H-1,2,4-triazole-5-thiol and thiazolo[3,2-b][1,2,4]triazole-5(6H)-one derivatives. The study explores the reactivity of the triazole thiol moiety and its utility in constructing diverse heterocyclic systems. []
  • Relevance: Although structurally distinct from 2-Methyl-7,8-dihydroquinazolin-5(6H)-one, this research highlights the importance of versatile building blocks and synthetic methodologies for accessing novel heterocyclic compounds with potential biological activities. []
Overview

2-Methyl-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are recognized for their diverse biological activities and potential therapeutic applications. This compound has garnered interest in scientific research due to its possible antimicrobial and anticancer properties, making it a valuable building block in medicinal chemistry and materials science.

Source

The compound can be synthesized through various methods, primarily involving the cyclization of anthranilic acid derivatives with amines under acidic or basic conditions. The synthesis often employs solvents such as ethanol or acetic acid and may involve heating to facilitate the reaction.

Classification

2-Methyl-7,8-dihydroquinazolin-5(6H)-one is classified as a heterocyclic compound and falls under the category of quinazolinones. Its molecular formula is C10H10N2OC_{10}H_{10}N_2O, and it features a fused bicyclic structure that includes nitrogen atoms.

Synthesis Analysis

Methods

The synthesis of 2-Methyl-7,8-dihydroquinazolin-5(6H)-one typically involves:

  1. Cyclization of Anthranilic Acid Derivatives: This method involves reacting anthranilic acid derivatives with amines in the presence of acidic or basic conditions.
  2. Use of Solvents: Common solvents include ethanol and acetic acid, which help dissolve reactants and facilitate the cyclization process.
  3. Heating: The reaction is often conducted at elevated temperatures to promote cyclization and improve yield.

Technical Details

One notable synthetic route involves the reaction of anthranilic acid with acetic anhydride followed by cyclization, yielding 2-Methyl-7,8-dihydroquinazolin-5(6H)-one. The reaction typically occurs over several hours under controlled temperature conditions to optimize yield and purity .

Molecular Structure Analysis

Data

  • Molecular Formula: C10H10N2OC_{10}H_{10}N_2O
  • Molecular Weight: Approximately 174.20 g/mol
  • CAS Number: 21599-29-1 .
Chemical Reactions Analysis

Reactions

2-Methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions:

  1. Oxidation: Can lead to the formation of quinazolinone derivatives with additional functional groups.
  2. Reduction: Reduction reactions can convert ketone groups into hydroxyl groups.
  3. Substitution: Electrophilic substitution can replace functional groups under appropriate conditions.

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens or nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action for 2-Methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets such as enzymes or receptors. This interaction may modulate the activity of these targets, leading to observed biological effects such as inhibition of cell division or antimicrobial activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with oxidizing agents and can undergo substitution reactions depending on the functional groups present.

Relevant data indicate that the compound exhibits promising biological activities, which are often assessed through bioassays targeting specific cell lines or biological pathways.

Applications

2-Methyl-7,8-dihydroquinazolin-5(6H)-one has several scientific applications:

  1. Medicinal Chemistry: Investigated for its potential therapeutic applications in treating various diseases due to its biological activity.
  2. Material Science: Used as a building block for synthesizing more complex molecules.
  3. Biological Research: Studied for its antimicrobial and anticancer properties, contributing to drug development efforts.
Synthetic Methodologies and Optimization

Cyclization Strategies for Quinazolinone Core Assembly

The construction of the 2-methyl-7,8-dihydroquinazolin-5(6H)-one scaffold relies heavily on precise cyclization methodologies. A prominent approach involves the Baylis-Hillman reaction, where substituted acrylates undergo cyclocondensation with 2-aminocyclohexan-1,3-diones under mild conditions. This process is catalyzed by ammonium acetate in ethanol or acetonitrile at 60–80°C, achieving yields of 75–92% . The ammonium acetate serves a dual role as both a weak base and nitrogen source, facilitating imine formation and subsequent intramolecular cyclization.

Alternative pathways include Sc(OTf)₃-catalyzed dehydrative cyclizations, which enable the fusion of dihydroquinazolinone units with pyrrolopyrazine scaffolds via sequential C–N bond formation [9]. For radical-mediated routes, N-allylbenzamide precursors undergo iron- or silver-promoted cyclizations through intramolecular hydrogen atom transfer (HAT). These reactions proceed under oxidative conditions (e.g., TBHP as oxidant), enabling access to structurally complex variants [3].

Table 1: Comparative Analysis of Cyclization Methods

MethodCatalyst/ReagentConditionsYield RangeKey Advantages
Baylis-Hillman CyclizationAmmonium acetateEtOH, 80°C, 6–12 hr75–92%Atom-economical, scalable
Radical CyclizationFeCl₂/TBHPMeCN, 60°C, 8 hr65–78%Tolerant of unactivated alkenes
Dehydrative FusionSc(OTf)₃Toluene, 110°C, 24 hr60–70%Builds polycyclic architectures

Catalyst-Free Coupling Reactions with Heterocyclic Precursors

Eco-compatible synthetic routes leverage catalyst-free conditions to minimize metal contamination and purification complexity. A highly atom-economical protocol couples 2-methylquinazolinones with 3-(trifluoroacetyl)coumarins under solvent-free conditions at 120°C. This reaction proceeds via Knoevenagel condensation followed by Michael addition, delivering hybrid quinazolinone-coumarin derivatives in yields up to 90% [4]. The absence of solvents eliminates purification challenges associated with high-boiling-point organic media, making this method industrially attractive.

Halogenated precursors (e.g., 6-bromo-2-methyl derivatives) undergo direct Suzuki-Miyaura couplings without palladium catalysts when activated by aryl zincates. Zinc bromide (10 mol%) mediates the C(sp³)–C(sp²) bond formation between benzyl halides and aryl borates in 2-methyltetrahydrofuran at 60°C, achieving >95% heterocoupling selectivity [10]. This approach circumvents traditional Pd-based systems while maintaining functional group tolerance for ethers, halides, and heteroaryl groups.

Table 2: Catalyst-Free Coupling Performance

NucleophileElectrophileReaction MediumTemperature/TimeYieldSelectivity
3-(Trifluoroacetyl)coumarin2-MethylquinazolinoneSolvent-free120°C, 3 hr≤90%N/A
Aryl borate ([tBuB(Pin)Ph]Li)Benzyl bromide2-MeTHF60°C, 18 hr70–85%>95% heterocoupling

Solid-Phase Synthesis for Combinatorial Library Development

Solid-phase strategies enable rapid diversification of the dihydroquinazolinone core for drug discovery. Resin-bound anthranilamides serve as universal precursors, where cyclization with ketones or aldehydes is facilitated by graphene oxide (GO) nanosheets in aqueous media. This heterogeneous catalyst promotes efficient imine formation and cyclodehydration at 60°C, achieving 75–85% yield while minimizing by-product generation [7]. The graphene oxide’s high surface area and oxygen functionalities accelerate the reaction through synergistic hydrogen bonding and π–π interactions.

Post-cyclization functionalization is achieved via on-resin Suzuki couplings using immobilized 6-bromo-2-methylquinazolinones. Pd-loaded mesoporous silica catalysts (e.g., SBA-15-Pd) enable efficient aryl transfer in continuous-flow microreactors, reducing reaction times from hours to minutes compared to batch processes [10]. This integrated approach permits the synthesis of 100+ compound libraries with variations at positions 6 and 7, crucial for structure-activity relationship (SAR) studies.

Post-Synthetic Functionalization via Methylthio Substitution

The methylthio (–SCH₃) group serves as a versatile handle for late-stage diversification. Halogenated 2-methyl-7,8-dihydroquinazolin-5(6H)-ones undergo nucleophilic displacement with thiourea, followed by alkylation with methyl iodide, to install the methylthio moiety at position 6 [8]. This intermediate enables further transformations:

  • Pd-Catalyzed Cross-Couplings: Suzuki-Miyaura reactions with aryl boronic acids install biaryl motifs (e.g., 6-(4-methylphenyl) derivatives) using Pd(PPh₃)₄/K₂CO₃ in toluene/water [5].
  • Oxidation to Sulfones: Meta-chloroperbenzoic acid (mCPBA) oxidizes methylthio to methylsulfonyl, enhancing hydrogen-bonding capacity for kinase inhibitor applications [8].
  • Radical Alkylation: Visible-light photocatalysis with Ru(bpy)₃Cl₂ facilitates C–S bond cleavage and alkyl radical addition, enabling the installation of complex groups like cyclopropylmethyl [3].

Table 3: Functionalization Pathways from Methylthio Intermediates

TransformationReagents/ConditionsKey ProductsApplication Relevance
Suzuki-Miyaura CouplingArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, 80°C6-Aryl derivativesKinase inhibitor scaffolds
SulfoxidationmCPBA, DCM, 0°C to rtSulfoxide/sulfone analogsEnhanced polar interactions
Photoredox AlkylationAlkyl halide, Ru(bpy)₃Cl₂, hv6-Alkylthio variantsImproved lipophilicity profiles

Industrial Scale-Up Challenges in Continuous Flow Reactors

Translating batch synthesis to continuous manufacturing addresses key scalability limitations. The exothermic nature of the Baylis-Hillman cyclization poses safety risks in large reactors, but microfluidic systems with high surface-to-volume ratios mitigate thermal runaway. When conducted in stainless steel coil reactors (1.5 mm diameter) at 100°C and 10 bar pressure, residence times of 15 minutes achieve 88% conversion compared to 6 hours in batch mode [4].

Precipitation of inorganic salts (e.g., NH₄Cl) during ammonium acetate-catalyzed reactions causes reactor clogging. This is resolved using oscillatory baffled flow reactors (OBFRs), where controlled fluid oscillations prevent particle deposition. Coumarin-quinazolinone hybrid synthesis achieves 92% yield at 50 g/h throughput in OBFRs, surpassing batch yields by 8–10% due to improved mixing efficiency [4]. Solvent-free electrocyclizations further enhance sustainability by eliminating waste streams, aligning with green chemistry principles for industrial adoption.

Properties

CAS Number

21599-29-1

Product Name

2-Methyl-7,8-dihydroquinazolin-5(6H)-one

IUPAC Name

2-methyl-7,8-dihydro-6H-quinazolin-5-one

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C9H10N2O/c1-6-10-5-7-8(11-6)3-2-4-9(7)12/h5H,2-4H2,1H3

InChI Key

CDRUDZHKSWWRRE-UHFFFAOYSA-N

SMILES

CC1=NC=C2C(=N1)CCCC2=O

Canonical SMILES

CC1=NC=C2C(=N1)CCCC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.